(1-Ethylpropyl)(3-nitrobenzyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

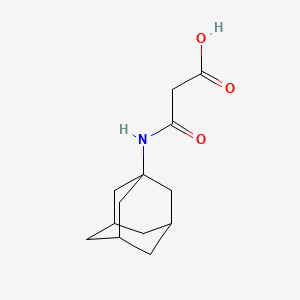

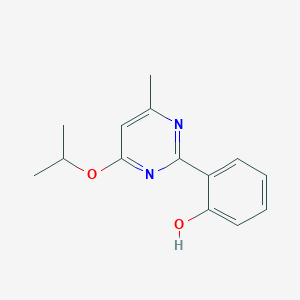

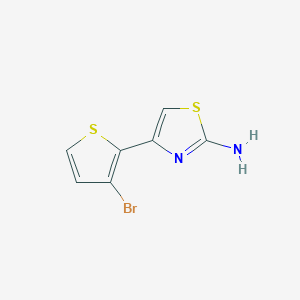

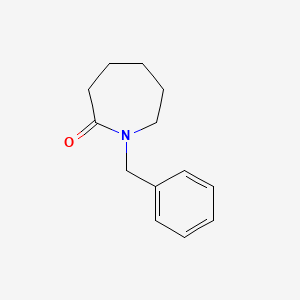

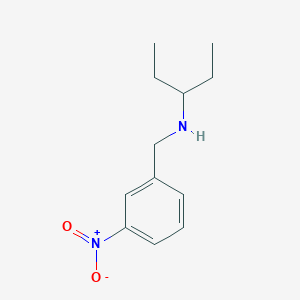

“(1-Ethylpropyl)(3-nitrobenzyl)amine” is an organic intermediate. It has the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . The IUPAC name for this compound is N-[(3-nitrophenyl)methyl]pentan-3-amine .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include S N 2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI key FYKAFBAWZDAPSW-UHFFFAOYSA-N . The structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

Amines like “this compound” can undergo various chemical reactions. For example, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides .

Physical And Chemical Properties Analysis

Amines are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .

Aplicaciones Científicas De Investigación

Electrochemical Applications

- The electrochemical oxidation of primary amines, including those similar to "(1-Ethylpropyl)(3-nitrobenzyl)amine," in ionic liquid media has been studied, showing the formation of organic layers attached to electrode surfaces. This process modifies electrode surfaces and could be relevant for developing new electrochemical sensors or coatings (Ghilane et al., 2010).

Synthetic Chemistry Applications

- In synthetic chemistry, primary amines like "this compound" have been used in the electrosynthesis of complex compounds, demonstrating the versatility of these amines in organic synthesis. This includes the selective formation of amino-cyanopyrazoles through electrochemical methods, which could have implications for pharmaceutical synthesis and materials science (Mikhal’chenko et al., 2007).

Materials Science Applications

- Amines, particularly those with nitro groups, have been explored for their role in the fabrication of nano-aggregates and polymer materials. For instance, polymer nano-aggregates utilizing nitrobenzyl alcohol derivatives have been developed for potential applications in drug and gene delivery, highlighting the functional versatility of these compounds (Liu et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3-nitrophenyl)methyl]pentan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-11(4-2)13-9-10-6-5-7-12(8-10)14(15)16/h5-8,11,13H,3-4,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKAFBAWZDAPSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353293 |

Source

|

| Record name | n-(3-nitrobenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

356092-16-5 |

Source

|

| Record name | n-(3-nitrobenzyl)pentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.